(R)-N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine
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Overview
Description
®-N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the piperidine ring and a cyclopropyl group attached to the ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.
Attachment of the Cyclopropyl Group: The cyclopropyl group is attached through a reaction with cyclopropylamine under appropriate conditions.
Final Coupling: The final step involves coupling the benzylpiperidine intermediate with ethane-1,2-diamine under reductive amination conditions.
Industrial Production Methods
Industrial production of ®-N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
®-N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with sodium hydride in an aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or cyclopropyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies with proteins or nucleic acids, providing insights into molecular recognition processes.
Medicine
In medicine, ®-N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine is investigated for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure can impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of ®-N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ®-N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylmethane-1,2-diamine
- ®-N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylpropane-1,2-diamine
- ®-N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylbutane-1,2-diamine
Uniqueness
®-N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine is unique due to its specific combination of a benzyl group, a piperidine ring, and a cyclopropyl group attached to an ethane-1,2-diamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
(R)-N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine is a compound that belongs to the class of piperidine derivatives, which are significant in medicinal chemistry due to their diverse pharmacological properties. This compound's unique structure, featuring a piperidine ring and a cyclopropyl group, suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is C18H28N4, with a molecular weight of approximately 306.45 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The piperidine ring and benzyl group are crucial for binding to specific molecular targets, while the cyclopropyl group may enhance stability and bioavailability. Preliminary studies indicate potential interactions with sigma receptors, which are implicated in several neurological processes.
Pharmacological Effects
Compounds containing piperidine rings are often associated with numerous pharmacological effects. Some notable activities include:
- Antidepressant : Potential modulation of neurotransmitter systems.
- Analgesic : Interaction with pain pathways.
- Neuroprotective : Possible protection against neurodegeneration.
Interaction Studies
Initial interaction studies suggest that this compound may exhibit significant binding affinity to sigma receptors, particularly sigma-1 and sigma-2. For instance, related compounds have shown high affinity for sigma receptors with Ki values in the nanomolar range, indicating potential therapeutic applications in neuropharmacology .
Case Studies and Research Findings
Research into the biological activity of related compounds has provided insights into the potential effects of this compound:
Compound Name | Affinity for Sigma Receptors | Observed Effects |
---|---|---|
N-(1-benzylpiperidin-4-yl)phenylacetamide | Ki = 3.90 nM (sigma-1) | Antidepressant-like effects in animal models |
N-(1-benzylpiperidin-4-yl)benzamide | Ki = 5.00 nM (sigma-2) | Analgesic properties observed |
These findings suggest that structural modifications can significantly influence receptor affinity and biological activity.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
- Introduction of the Benzyl Group : Nucleophilic substitution reactions.
- Formation of the Cyclopropyl Group : Cyclopropanation reactions.
- Final Coupling : Amination reactions to couple the piperidine and cyclopropyl groups.
Properties
IUPAC Name |
N'-[(3R)-1-benzylpiperidin-3-yl]-N'-cyclopropylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3/c18-10-12-20(16-8-9-16)17-7-4-11-19(14-17)13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,18H2/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCGYKIBBHDDOT-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)N(CCN)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=CC=CC=C2)N(CCN)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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